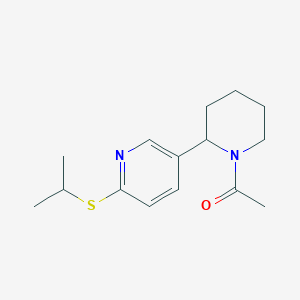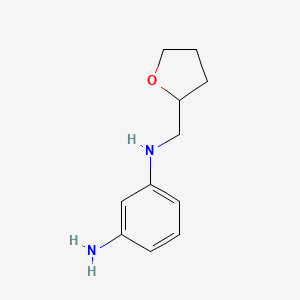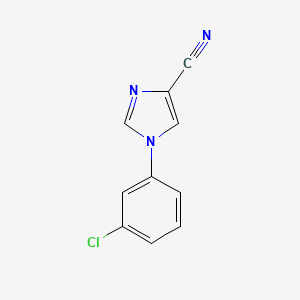
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is a derivative of piperidine and pyridine, featuring a bromine atom at the 6-position of the pyridine ring and an aldehyde group attached to the piperidine ring. It is a versatile building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-bromopyridine-3-carbaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 2-(6-Bromopyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Bromopyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.
Medicine: Investigated for its potential therapeutic properties and as a key intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with molecular targets, influencing pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-carbaldehyde: Lacks the piperidine moiety but shares the bromopyridine structure.
2-(6-Bromopyridin-2-yl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde
Uniqueness
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the bromopyridine and piperidine moieties, along with the reactive aldehyde group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research .
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-11-5-4-9(7-13-11)10-3-1-2-6-14(10)8-15/h4-5,7-8,10H,1-3,6H2 |
InChI Key |
HAPZKAYVZRPAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=CN=C(C=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




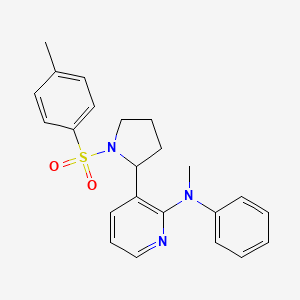


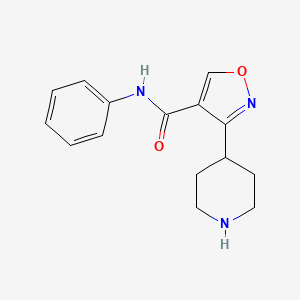
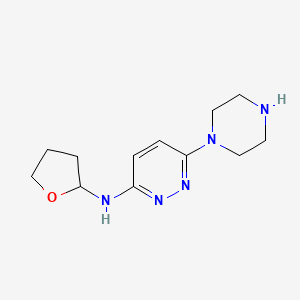



![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)
